O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

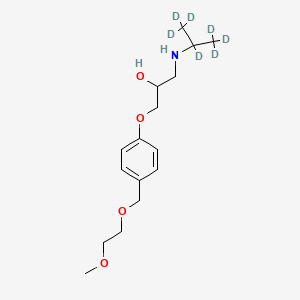

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is a deuterated analogue of O-Desisopropyl-O-methyl Bisoprolol Hemifumarate. This compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C16H20D7NO4•1/2C4H4O4, and it has a molecular weight of 362.47 .

準備方法

The synthesis of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate involves several steps. The starting material is typically Bisoprolol, which undergoes a series of chemical reactions to introduce deuterium atoms and form the desired compound. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

化学反応の分析

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as sodium iodide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is widely used in scientific research due to its unique properties. Some of its applications include:

Proteomics: Used as a biochemical tool to study protein interactions and functions.

Metabolic Research: Utilized in stable isotope labeling to study metabolic pathways in vivo.

Environmental Studies: Employed in the analysis of environmental samples to trace chemical pollutants.

Clinical Diagnostics: Used in the development of diagnostic assays for various diseases

作用機序

The mechanism of action of O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

類似化合物との比較

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

O-Desisopropyl-O-methyl Bisoprolol Hemifumarate: The non-deuterated analogue.

Bisoprolol: The parent compound used in the synthesis of the deuterated analogue.

Bisoprolol EP Impurity Q-d7 Hemifumarate: Another deuterated impurity of Bisoprolol

These compounds share similar chemical structures but differ in their isotopic composition and specific applications.

生物活性

O-Desisopropyl-O-methyl Bisoprolol-d7 Hemifumarate is a deuterated derivative of Bisoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily utilized in pharmacological studies to understand the metabolism and pharmacokinetics of Bisoprolol, especially in relation to its therapeutic effects on cardiovascular diseases. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and related case studies.

This compound functions as a selective antagonist for the beta-1 adrenergic receptors. By blocking these receptors, it inhibits the effects of catecholamines (such as adrenaline), leading to:

- Decreased heart rate : Reduces cardiac output and oxygen demand.

- Lowered blood pressure : Effective in managing hypertension by decreasing peripheral vascular resistance.

- Reduced myocardial oxygen consumption : Beneficial for patients with ischemic heart conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its parent compound, Bisoprolol. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Almost complete (90%) |

| Peak Plasma Concentration | 16 ng/mL (5 mg dose) |

| Half-Life | 9–12 hours |

| Volume of Distribution | 3.5 L/kg |

| Plasma Protein Binding | ~30% |

The compound exhibits linear kinetics and is primarily metabolized by CYP3A4, with minimal first-pass metabolism noted .

Clinical Studies

- Hypertension Management : A clinical study involving patients with hypertension demonstrated that administration of Bisoprolol (including its deuterated form) resulted in significant reductions in both systolic and diastolic blood pressure over a six-week treatment period. The mean reduction was approximately 14.3 mmHg for systolic and 8.4 mmHg for diastolic pressures (P < 0.01) .

- Heart Failure Outcomes : Research indicates that beta-blockers like Bisoprolol significantly reduce cardiovascular mortality in patients with heart failure. The deuterated form's effects were consistent with those observed in standard formulations, highlighting its utility in pharmacological studies aimed at understanding drug metabolism without altering therapeutic efficacy .

Pharmacogenetic Implications

A study explored the influence of genetic polymorphisms (CYP2D6 and CYP3A5) on the efficacy of Bisoprolol. Findings suggested that these polymorphisms did not significantly affect blood pressure response or plasma concentration levels, indicating a robust pharmacological profile across different genetic backgrounds .

Animal Models

In a study involving beagle dogs treated with various doses of Bisoprolol, it was found that oral administration led to higher plasma concentrations compared to conjunctival administration. Tissue concentrations were notably elevated in ocular tissues, suggesting potential applications in ocular hypertension treatments .

Human Trials

A bioequivalence study compared two formulations of Bisoprolol fumarate and found no significant differences in pharmacokinetic parameters such as AUC and Cmax between formulations. This supports the reliability of this compound as a standard for comparative studies .

特性

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethoxymethyl)phenoxy]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-13(2)17-10-15(18)12-21-16-6-4-14(5-7-16)11-20-9-8-19-3/h4-7,13,15,17-18H,8-12H2,1-3H3/i1D3,2D3,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWDDLNGKAKJOA-GYDXGMDDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。